molecular formula C21H23NO3 B1442823 9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate CAS No. 1341479-28-4

9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate

Cat. No. B1442823
M. Wt: 337.4 g/mol
InChI Key: CFUJPPDHENSXIG-UHFFFAOYSA-N
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Description

9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate is a chemical compound with the CAS Number: 1341479-28-4 . It has a molecular weight of 337.42 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is 9H-fluoren-9-ylmethyl 4-hydroxycyclohexylcarbamate . The InChI code for the compound is 1S/C21H23NO3/c23-15-11-9-14 (10-12-15)22-21 (24)25-13-20-18-7-3-1-5-16 (18)17-6-2-4-8-19 (17)20/h1-8,14-15,20,23H,9-13H2, (H,22,24) .

Scientific Research Applications

Crystal Structure Analysis

The molecular plane of compounds like 9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate exhibits a slight pyramidalization, impacting their crystal structure. This aspect is crucial in understanding the physical and chemical properties of such compounds. For instance, in the crystal structure of a related compound, the N atom deviates from the basal plane, indicating a reduced sp2 hybrid character, which is significant in the study of molecular structures (Yamada, Hashizume, Shimizu, & Deguchi, 2008).

Synthesis Techniques

Efficient synthesis methods are vital for producing derivatives of 9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate. For example, a synthesis method involving 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid showcases a high-yield process (Le & Goodnow, 2004). Another study describes the efficient synthesis of dipeptidyl urea esters using derivatives of 9H-fluoren-9-ylmethoxycarbonylamino (Babu & Kantharaju, 2005).

Biotransformation and Environmental Applications

The biotransformation of compounds like 9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate by bacteria can lead to the production of hydroxylated metabolites. This process is significant in environmental studies and pharmacological applications (Waldau, Methling, Mikolasch, & Schauer, 2009).

Fluorescence Sensing Applications

Derivatives of 9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate are used in fluorescence sensing. For instance, a study demonstrates the use of a fluorene oligomer for detecting iodide, showcasing the potential in environmental monitoring and bioanalytical applications (Zhao, Yao, Zhang, & Ma, 2012).

Polymer Chemistry

In polymer chemistry, derivatives of 9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate can be utilized. For instance, the synthesis of polyaniline derivatives incorporating carbazole and fluorene showcases the material's utility in chemosensors and environmental monitoring (Qian, Zhang, Liu, & Xia, 2019).

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of 9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate, is used to protect hydroxy-groups in chemical syntheses. This application is vital in synthesizing complex organic molecules (Gioeli & Chattopadhyaya, 1982).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c23-15-11-9-14(10-12-15)22-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20,23H,9-13H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUJPPDHENSXIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-fluoren-9-ylmethyl N-(4-hydroxycyclohexyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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